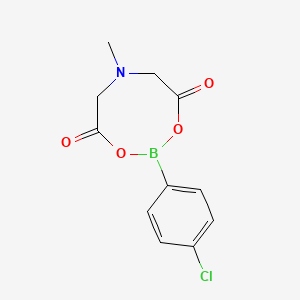![molecular formula C11H9ClN2O3 B3024836 3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid CAS No. 660417-52-7](/img/structure/B3024836.png)
3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid
Übersicht
Beschreibung
The compound “3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds. They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . Oxadiazole derivatives have been studied extensively due to their broad range of chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Anticancer Properties: Oxadiazoles, including our compound of interest, have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways . Further investigations are needed to optimize their efficacy and safety.
Vasodilator Effects: Some oxadiazole derivatives exhibit vasodilatory properties, which means they can widen blood vessels. This effect can be beneficial for conditions like hypertension and cardiovascular diseases .
Anticonvulsant Activity: Certain oxadiazoles, including our compound, have demonstrated anticonvulsant effects in preclinical studies. These molecules may modulate neuronal excitability and reduce seizure activity .
Antidiabetic Potential: Researchers have explored oxadiazoles as potential antidiabetic agents. These compounds may influence glucose metabolism, insulin sensitivity, or other factors related to diabetes management .
Energetic Materials
High-Energy Core: Oxadiazoles, due to their unique structure, can serve as high-energy core components in energetic materials. These materials find applications in propellants, explosives, and pyrotechnics. The 1,2,5-oxadiazole regioisomer (also known as furazan) and its derivatives have been studied for their energetic behavior .
Miscellaneous Applications
Material Science: Oxadiazoles contribute to material science, where their electronic properties and structural versatility make them useful. Researchers explore their potential in organic electronics, sensors, and other advanced materials .
Intramolecular Hydrogen Bonding: In some oxadiazole structures, intramolecular hydrogen bonding plays a crucial role. For instance, X-ray crystallography studies have revealed N–H∙∙∙N hydrogen bonds within oxadiazole compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-2-7(6-8)11-13-9(17-14-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQIGFQFWBKOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)












![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)